1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one
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Overview
Description
1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a complex organic compound belonging to the class of dibenzochromenones. This compound is characterized by its unique structure, which includes an ethoxy group and a tetrahydro-dibenzochromenone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives .
Scientific Research Applications
1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
- 1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-Ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Comparison: Compared to these similar compounds, 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is unique due to its specific substitution pattern and the presence of the ethoxy group at the 1-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it a compound of particular interest in various research applications .
Properties
IUPAC Name |
1-ethoxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-2-21-17-9-5-8-14-13(17)10-11-15-12-6-3-4-7-16(12)19(20)22-18(14)15/h5,8-11H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIFYCPLQRQMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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